
1-(Dimethylamino)anthracene-9,10-dione
Overview
Description
1-(Dimethylamino)anthracene-9,10-dione is an organic compound with the molecular formula C₁₆H₁₃NO₂. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains a dimethylamino group at the 1-position and two ketone groups at the 9 and 10 positions. This compound is known for its vibrant color and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Dimethylamino)anthracene-9,10-dione can be synthesized through several methods. One common approach involves the reaction of anthracene-9,10-dione with dimethylamine. The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions to ensure the proper formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(Dimethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, resulting in different anthracene derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce anthracene-9,10-diol .
Scientific Research Applications
Chemistry
1-(Dimethylamino)anthracene-9,10-dione is employed as a precursor in synthesizing complex organic molecules. Its ability to participate in various chemical reactions makes it valuable in developing new compounds, particularly in dye chemistry.
The compound has shown promising biological activities:
- Antimicrobial Properties : Tested against strains like Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL, indicating significant antimicrobial efficacy .
- Anticancer Potential : Studies have indicated that it can inhibit protein kinases such as CK2, which is implicated in cancer cell proliferation .
Medical Applications
The compound is being investigated for its potential use in drug development:
- Targeted Cancer Therapy : Its ability to inhibit specific kinases positions it as a candidate for targeted therapies against cancers where these enzymes are overexpressed .
- Antiviral Activity : Some derivatives have displayed antiviral properties, expanding their therapeutic potential .
Industrial Applications
This compound is utilized in the production of dyes and pigments due to its vibrant color and stability. It serves as an intermediate in the synthesis of other anthraquinone derivatives used across various industries.
Case Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of various anthraquinone derivatives, revealing that this compound exhibited superior inhibition against S. aureus and E. coli compared to other compounds tested .
Case Study 2: CK2 Inhibition
Research demonstrated that this compound effectively reduced CK2-mediated phosphorylation in vitro, suggesting its potential role in developing therapies for cancers associated with CK2 overexpression .
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit enzymes like topoisomerase II, leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-Aminoanthracene-9,10-dione: Similar in structure but contains an amino group instead of a dimethylamino group.
1,4-Bis(dimethylamino)anthracene-9,10-dione: Contains two dimethylamino groups, leading to different chemical properties.
Mitoxantrone: A well-known anticancer agent with a similar anthracene-9,10-dione core structure.
Uniqueness
1-(Dimethylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit topoisomerase II makes it a valuable compound for research in cancer therapy .
Biological Activity
1-(Dimethylamino)anthracene-9,10-dione (also known as DMAA) is a synthetic compound belonging to the anthracene family. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of DMAA, presenting relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H13N2O2
- Molecular Weight : 253.28 g/mol
This compound features a dimethylamino group attached to an anthracene backbone with two carbonyl groups (diones) at the 9 and 10 positions. The presence of these functional groups significantly influences its reactivity and biological interactions.
Antitumor Activity
Research has shown that various derivatives of anthracene-9,10-dione exhibit significant antitumor properties. In a study evaluating unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones, it was found that these compounds displayed potent antitumor activity against L1210 leukemia cells both in vitro and in vivo. The study indicated that while many compounds showed high activity in vitro, their efficacy was not always mirrored in vivo due to factors such as bioavailability and metabolic stability .
Table 1: Antitumor Activity of Anthracene Derivatives
Compound Name | IC50 (µM) In Vitro | IC50 (µM) In Vivo | Mechanism of Action |
---|---|---|---|
This compound | 5.4 | Not reported | DNA intercalation |
1,4-bis[(aminoalkyl)amino]anthracene-9,10-dione | 3.2 | 12.5 | DNA intercalation and apoptosis induction |
Antimicrobial Activity
DMAA has also been investigated for its antimicrobial properties. A study assessing the antibacterial effects of various alkaloids found that DMAA derivatives exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to evaluate their effectiveness.
Table 2: Antimicrobial Activity of DMAA Derivatives
Compound Name | MIC (mg/mL) Against E. coli | MIC (mg/mL) Against S. aureus |
---|---|---|
This compound | 0.025 | 0.019 |
Other derivatives | Varies (0.0048 - 0.039) | Varies (0.0039 - 0.025) |
The results indicate that DMAA can inhibit the growth of pathogenic bacteria effectively, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Activity
In addition to its antitumor and antimicrobial properties, DMAA has shown promise as an anti-inflammatory agent. Studies have suggested that anthracene derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is critical for developing new treatments for inflammatory diseases.
Case Studies
- In Vivo Antitumor Study : A specific study focused on the in vivo effects of DMAA on tumor-bearing mice demonstrated a significant reduction in tumor size compared to control groups treated with saline solutions. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.
- Antimicrobial Efficacy : Another case study investigated the efficacy of DMAA against clinical isolates of Staphylococcus aureus and Escherichia coli. The study concluded that DMAA exhibited superior antibacterial activity compared to conventional antibiotics, highlighting its potential as an alternative treatment option.
Q & A
Basic Question: What are the recommended synthetic routes for 1-(Dimethylamino)anthracene-9,10-dione, and how can reaction conditions be optimized?
Answer:
this compound is synthesized via amination of anthraquinone derivatives. A typical approach involves:
- Amination: Reacting 1-chloroanthraquinone with dimethylamine under controlled pH (8–10) in polar aprotic solvents like DMF or DMSO at 80–100°C .
- Purification: Column chromatography with silica gel and elution using a hexane/ethyl acetate gradient.
Optimization Tips:
- Temperature Control: Higher temperatures (>100°C) may lead to over-reduction or decomposition.
- Catalysts: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
- Yield Improvement: A 72% yield is achievable with a 2:1 molar ratio of dimethylamine to anthraquinone .
Basic Question: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
Key Techniques:
- X-ray Crystallography: Resolves the planar anthracene backbone and dimethylamino substituent geometry (bond angles: ~120° at the amino group) .
- NMR Spectroscopy:
- ¹H NMR: Aromatic protons appear as multiplets (δ 7.8–8.5 ppm); dimethylamino protons as a singlet (δ 3.0–3.2 ppm) .
- ¹³C NMR: Quinone carbonyls at δ 180–185 ppm; dimethylamino carbons at δ 40–45 ppm .
- UV-Vis: Strong absorption at λ_max ~450 nm due to π→π* transitions in the anthraquinone core .
Data Interpretation:
Discrepancies in NMR shifts may arise from solvent polarity or impurities. Cross-validate with high-resolution mass spectrometry (HRMS) .
Advanced Question: How does the dimethylamino group influence electronic properties and reactivity in substitution reactions?
Answer:
The dimethylamino group is electron-donating, enhancing nucleophilic aromatic substitution (NAS) at positions ortho and para to the substituent. Key effects include:
- Electronic Effects:
- Reduces LUMO energy by ~0.5 eV, facilitating electrophilic attacks .
- Stabilizes charge-transfer complexes in photophysical applications .
- Reactivity:
- Halogenation: Prefers bromination at C-4 (para to dimethylamino) using NBS in CCl₄ .
- Sulfonation: Requires fuming H₂SO₄ at 60°C, yielding water-soluble derivatives .
Mechanistic Insight:
The dimethylamino group directs substituents via resonance stabilization of intermediates (e.g., Wheland complexes in electrophilic substitution) .
Advanced Question: What strategies resolve contradictions in reported spectroscopic data for aminoanthraquinone derivatives?
Answer:
Common Contradictions:
- NMR Shifts: Variability due to solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism.
- UV-Vis Peaks: Solvent polarity and aggregation state alter λ_max (e.g., bathochromic shifts in DMF) .
Resolution Strategies:
Standardize Protocols: Use deuterated solvents and consistent concentrations.
Computational Validation: Compare experimental NMR/UV-Vis with DFT-calculated spectra (e.g., Gaussian09/B3LYP/6-31G*) .
Crystallographic Cross-Check: Confirm substituent positions via X-ray data .
Advanced Question: How can computational methods predict the biological activity of this compound derivatives?
Answer:
In Silico Approaches:
- Molecular Docking: Simulate binding to targets like topoisomerase II (PDB ID: 1ZXM). The dimethylamino group enhances π-stacking with DNA base pairs .
- QSAR Models: Correlate logP values (calculated ~2.8) with cytotoxicity (e.g., IC₅₀ vs. HepG2 cells) .
Experimental Validation:
- In Vitro Assays: Test derivatives for intercalation activity using ethidium bromide displacement assays .
Advanced Question: What are the challenges in scaling up synthesis while maintaining purity?
Answer:
Challenges:
- Byproduct Formation: Over-amination (e.g., di-substituted products) at high reagent concentrations.
- Solvent Recovery: DMF/DMSO require costly distillation for reuse.
Solutions:
- Flow Chemistry: Continuous reactors reduce side reactions (residence time ~30 min) .
- Crystallization: Recrystallize from ethanol/water (7:3 v/v) to achieve >98% purity .
Properties
IUPAC Name |
1-(dimethylamino)anthracene-9,10-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-17(2)13-9-5-8-12-14(13)16(19)11-7-4-3-6-10(11)15(12)18/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWBHVZCSYIWHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385623 | |
Record name | 1-dimethylaminoanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5960-55-4 | |
Record name | 1-dimethylaminoanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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